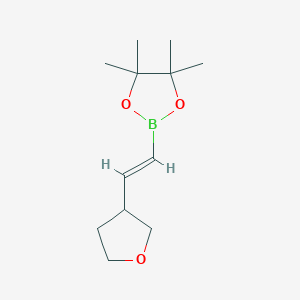

(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-4,4,5,5-Tetramethyl-2-(2-(tetrahydrofuran-3-yl)vinyl)-1,3,2-dioxaborolane” is a boronic ester containing a vinyl group . It has a molecular formula of C12H21BO3 and a molecular weight of 224.11.

Synthesis Analysis

The synthesis of tetrahydrofuran derivatives has been extensively studied. The synergy between nickel catalysts and simple, cheap, and modular diaryl ketones enables a photochemical C-C bond-formation via sp3 C-H functionalization of alkane feedstocks . An operationally simple and efficient strategy for the synthesis of substituted tetrahydrofurans from readily available cis-butene-1,4-diol is based on a redox-relay Heck reaction, that generates cyclic hemiacetals .Chemical Reactions Analysis

The chemical reactions involving tetrahydrofuran derivatives have been explored. In a Ni-catalyzed photoredox reaction, aryl chlorides serve as both cross-coupling partners and the chlorine radical source for the α-oxy C (sp3)-H arylation of cyclic and acyclic ethers .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature. It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique

Supercapacitors and Non-Volatile Solvents

- Non-Volatile Solvent : BTHFE serves as a non-volatile solvent in poly(3,4-propylenedioxythiophene)-based supercapacitors. These supercapacitors exhibit promising performance when using BTHFE as a solvent, even comparable to those using neat ionic liquid electrolytes .

Organic Intermediates and Crystallographic Studies

BTHFE is an organic intermediate with borate and sulfonamide groups. Let’s explore its applications further:

- Organic Synthesis : BTHFE can be synthesized through nucleophilic and amidation reactions. Researchers have characterized its structure using techniques like NMR, IR, MS, and single crystal X-ray diffraction. The crystal structures obtained experimentally align well with density functional theory (DFT) calculations . This compound’s stability and reactivity make it valuable in organic synthesis.

Drug Synthesis and Applications

Organoboron compounds, including BTHFE, play crucial roles in drug research and development:

- Drug Synthesis : Boronic acid compounds, such as BTHFE, are used to protect diols during drug synthesis. They also participate in asymmetric synthesis of amino acids, Diels–Alder reactions, and Suzuki coupling reactions .

- Enzyme Inhibitors and Ligands : Boric acid compounds serve as enzyme inhibitors or specific ligand drugs. They find applications in treating tumors, microbial infections, and even as anticancer drugs .

- Fluorescent Probes : BTHFE-based compounds act as fluorescent probes to detect hydrogen peroxide, sugars, copper ions, and catecholamines .

Stimulus-Responsive Drug Carriers

Borate linkages, including boronic ester bonds, are widely used in constructing stimulus-responsive drug carriers:

- Drug Delivery : These carriers respond to changes in pH, glucose levels, and ATP within the body. They can load anti-cancer drugs, insulin, and genes. The controlled drug release mechanism relies on the formation and rupture of boronic ester bonds .

Safety and Hazards

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-(oxolan-3-yl)ethenyl]-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO3/c1-11(2)12(3,4)16-13(15-11)7-5-10-6-8-14-9-10/h5,7,10H,6,8-9H2,1-4H3/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTGPSGQGXJBZEC-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CCOC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2533508.png)

![4,7,8-Trimethyl-6-(3-morpholin-4-ylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2533510.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2533512.png)

![ethyl 3-cyano-2-(4-(N,N-dipropylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533515.png)

![(E)-N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2533520.png)

![3-[(3-Fluorophenyl)methyl]piperidin-2-one](/img/structure/B2533525.png)

![4-{4-[5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2533527.png)

![7-Methyl-2-phenyl-5-(4-phenylpiperazino)imidazo[1,2-a]pyrimidine](/img/structure/B2533528.png)